molecular formula C15H15N3O B2593394 N-(cyanomethyl)-N-cyclopropyl-1-methyl-1H-indole-3-carboxamide CAS No. 1258680-06-6

N-(cyanomethyl)-N-cyclopropyl-1-methyl-1H-indole-3-carboxamide

Cat. No. B2593394
CAS RN: 1258680-06-6
M. Wt: 253.305
InChI Key: LKZZGZGMICRWHZ-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropyl-1-methyl-1H-indole-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a derivative of the indole-3-carboxamide family and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-1-methyl-1H-indole-3-carboxamide is not fully understood. However, it has been shown to interact with certain receptors in the body such as the CB1 and CB2 receptors. These receptors are involved in various physiological processes such as pain sensation, inflammation, and immune function. N-(cyanomethyl)-N-cyclopropyl-1-methyl-1H-indole-3-carboxamide has also been shown to have an inhibitory effect on certain enzymes such as COX-2, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(cyanomethyl)-N-cyclopropyl-1-methyl-1H-indole-3-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that it has an inhibitory effect on the growth of certain cancer cells such as breast cancer and prostate cancer cells. It has also been shown to have an anti-inflammatory effect by inhibiting the production of certain cytokines and chemokines. In addition, it has been shown to have an analgesic effect by inhibiting pain sensation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(cyanomethyl)-N-cyclopropyl-1-methyl-1H-indole-3-carboxamide in laboratory experiments is its potential as a tool to study the function of certain receptors in the body. It has also been shown to have a high binding affinity for certain receptors, which can be useful in drug discovery. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of N-(cyanomethyl)-N-cyclopropyl-1-methyl-1H-indole-3-carboxamide. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases such as cancer and inflammation. Another direction is to study its potential as a tool to study the function of certain receptors in the brain. Additionally, further studies are needed to fully understand its mechanism of action and its potential limitations in laboratory experiments.

Synthesis Methods

The synthesis of N-(cyanomethyl)-N-cyclopropyl-1-methyl-1H-indole-3-carboxamide involves the reaction of 1-cyclopropyl-1-methyl-1H-indole-3-carboxylic acid with cyanomethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

N-(cyanomethyl)-N-cyclopropyl-1-methyl-1H-indole-3-carboxamide has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer and inflammation. In neuroscience, it has been studied for its potential as a tool to study the function of certain receptors in the brain. In organic chemistry, it has been investigated for its potential as a building block for the synthesis of other compounds.

properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-1-methylindole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-17-10-13(12-4-2-3-5-14(12)17)15(19)18(9-8-16)11-6-7-11/h2-5,10-11H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZZGZGMICRWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)N(CC#N)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-N-cyclopropyl-1-methyl-1H-indole-3-carboxamide

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